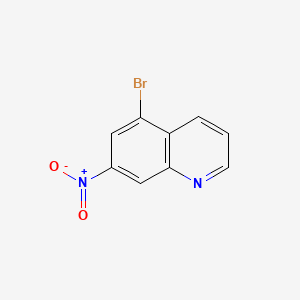

5-Bromo-7-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-7-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline. One common method is the bromination of 7-nitroquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-7-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon, or sodium dithionite in aqueous medium.

Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products:

Nucleophilic Substitution: Products include 5-substituted-7-nitroquinoline derivatives.

Reduction: The major product is 5-bromo-7-aminoquinoline.

Electrophilic Substitution: Various substituted quinoline derivatives depending on the electrophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-7-nitroquinoline belongs to the quinoline family, characterized by a nitrogen atom in the bicyclic structure. Its molecular formula is C9H6BrN2O2 with a molecular weight of approximately 243.06 g/mol. The presence of bromine and nitro groups significantly influences its reactivity and biological activity.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various quinoline derivatives, which have shown potential in treating several diseases:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The nitro group is particularly effective in enhancing antibacterial activity.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung, cervical, and breast cancer cells . The mechanism often involves interaction with cellular targets such as DNA or specific enzymes, leading to apoptosis in cancer cells .

Biological Research

The compound is extensively studied for its biological activities:

- Mechanism of Action : Investigations into how this compound interacts with biological systems reveal that it can bind to enzymes or receptors, influencing cellular processes. This interaction is crucial for understanding its therapeutic potential .

- Case Studies : A notable study explored the effects of quinoline derivatives on breast cancer cells (MCF-7), showing promising results in inhibiting cell growth and inducing cell death .

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound is utilized in developing dyes due to its vibrant color properties and stability under various conditions.

- Agrochemicals : It serves as an intermediate in synthesizing agrochemicals, contributing to agricultural productivity through pest control agents.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for anticancer and antimicrobial agents | Effective against lung, cervical, and breast cancers |

| Biological Research | Study of mechanisms affecting cellular processes | Induces apoptosis in cancer cells |

| Industrial Applications | Used in dyes, pigments, and agrochemicals | Enhances agricultural productivity |

Mécanisme D'action

The mechanism of action of 5-Bromo-7-nitroquinoline and its derivatives often involves interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The bromine atom can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

- 5-Chloro-7-nitroquinoline

- 5-Fluoro-7-nitroquinoline

- 5-Iodo-7-nitroquinoline

Comparison: 5-Bromo-7-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets. For instance, this compound may exhibit different pharmacokinetics and pharmacodynamics compared to its halogenated counterparts .

Activité Biologique

5-Bromo-7-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 7-position of the quinoline ring. This unique arrangement enhances its reactivity and biological activity compared to other quinoline derivatives. The molecular formula is C₉H₆BrN₂O₂, with a molecular weight of approximately 243.06 g/mol.

The mechanism of action for this compound primarily involves:

- Interaction with Cellular Targets : The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects.

- Enhanced Membrane Penetration : The bromine atom contributes to the compound's ability to penetrate cell membranes effectively, facilitating access to intracellular targets.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound has significant antiproliferative effects against various cancer cell lines, including rat glioblastoma (C6) and human cervical cancer (HeLa) cells. It has shown potential in inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism involves the generation of toxic intermediates upon reduction, which can bind covalently to DNA and lead to cell death .

Case Studies

- Antiproliferative Activity :

- Antimicrobial Effects :

Data Table: Biological Activities of Quinoline Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Induces apoptosis in cancer cells |

| 6-Bromo-5-nitroquinoline | High | Moderate | Greater antiproliferative activity |

| 4-Bromo-7-nitroquinoline | Low | High | Effective against bacterial infections |

| 3-Bromo-7-nitroquinoline | Moderate | Significant | Notable cytotoxic properties |

Propriétés

IUPAC Name |

5-bromo-7-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUKJKAWBCXXMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.